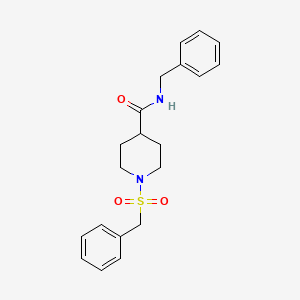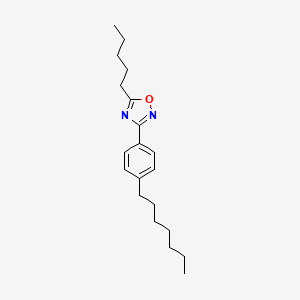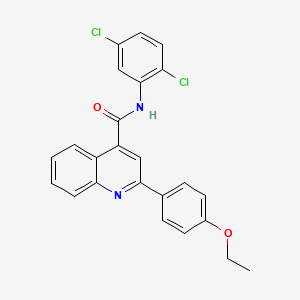![molecular formula C16H12BrClF3N3O3 B4581203 N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4581203.png)
N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydrazinecarboxamide derivatives, including compounds similar to N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide, involves multiple steps, including condensation reactions, and is often aimed at achieving specific functionalizations for desired properties. For instance, the synthesis involves reactions under specific conditions to incorporate the trifluoromethyl, bromo, and chloro groups effectively, ensuring the compound achieves its intended chemical structure and functionality (Krátký et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds like N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide is characterized by X-ray crystallography, revealing their intricate arrangements. These structures often exhibit strong intramolecular hydrogen bonds and planar configurations that contribute to their stability and reactivity. Such analyses provide insights into the compound's potential interactions and reactivity patterns (Ji et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of hydrazinecarboxamide derivatives is influenced by their molecular structure, allowing for a range of reactions, including nucleophilic substitutions and condensation reactions. These reactions can be utilized to further modify the compound or to explore its reactivity towards other chemical entities, potentially leading to the synthesis of novel compounds with varied applications (You et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through various analytical techniques and are essential for the compound's characterization and potential application in material science or as intermediates in pharmaceutical synthesis (Khan et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide and similar compounds have been synthesized for various scientific purposes, including antimicrobial activity. One study focused on synthesizing formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which showed moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). This illustrates the potential for developing new antimicrobial agents based on the structural framework of N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide.
Insecticidal Applications
Another area of application involves the synthesis of novel phenoxyacetamide derivatives for their potential use as insecticidal agents. A study synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds exhibited excellent insecticidal results, highlighting the potential of N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide related structures in pest control (Rashid et al., 2021).
Detection of Hydrazine in Environmental Samples
The chemical's structure is also useful in developing fluorescent probes for environmental monitoring. A study designed a ratiometric fluorescent probe to detect hydrazine, a hazardous substance, in biological and water samples. The probe, based on a similar chemical structure, showed low cytotoxicity, high sensitivity, and a large Stokes shift, making it suitable for quantitative environmental assessments (Zhu et al., 2019).
Anticancer, Antitubercular, and Antimicrobial Properties
Research into the synthesis of compounds with a similar backbone has revealed their potential in treating various diseases. A study involving the synthesis of 6-Carbethoxy-5-(3'-chlorophenyl)-3-aryl-2-cyclohexenones and related derivatives found that these compounds exhibit significant anticancer, antitubercular, and antimicrobial activity. This underscores the broad therapeutic potential of compounds structurally related to N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide (Popat et al., 2003).
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClF3N3O3/c17-10-4-5-13(12(18)7-10)22-15(26)24-23-14(25)8-27-11-3-1-2-9(6-11)16(19,20)21/h1-7H,8H2,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHQQXOZTYWRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NNC(=O)NC2=C(C=C(C=C2)Br)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4581135.png)


![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4581174.png)

![ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4581177.png)
![ethyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4581185.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4581186.png)

![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine](/img/structure/B4581221.png)
![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581227.png)